Ap-18

Description

Properties

IUPAC Name |

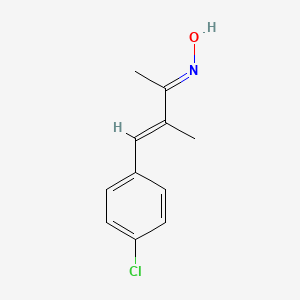

(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTJEUOFLVQMCL-NJHPPEEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55224-94-7 | |

| Record name | Ap-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of AP-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of AP-18, a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile and its utility as a research tool.

Core Mechanism of Action: TRPA1 Antagonism

This compound is a small molecule that functions as a reversible antagonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the detection of noxious chemical and thermal stimuli, contributing to pain and inflammation.[1][2] By blocking the activity of the TRPA1 channel, this compound effectively inhibits the downstream signaling cascades associated with its activation.[1]

Quantitative Data on In Vitro Activity

The inhibitory potency of this compound on TRPA1 has been quantified in vitro, demonstrating its efficacy as an antagonist. The following table summarizes the key quantitative data for this compound's activity against human and rat TRPA1 channels.

| Species | IC50 Value (µM) | Reference |

| Human TRPA1 | 3.1 | [3] |

| Rat TRPA1 | 4.5 | [3] |

Signaling Pathway of TRPA1 Inhibition by this compound

The primary mechanism of action of this compound is the direct blockade of the TRPA1 ion channel. This prevents the influx of cations, such as calcium and sodium, that would normally occur upon channel activation by agonists. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of the TRPA1 signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's in vitro mechanism of action relies on specific experimental protocols. The following sections detail the methodologies for key assays used to determine its antagonist activity.

Calcium Influx Assay

This assay is a common method to assess the function of ion channels like TRPA1.

Objective: To measure the ability of this compound to inhibit agonist-induced calcium influx through the TRPA1 channel in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The expression of TRPA1 can be induced by the addition of doxycycline (1 µg/mL) to the culture medium.[4]

-

Cell Plating: Cells are seeded in 384-well poly-D-lysine-coated plates and incubated for 24-48 hours at 37°C in a 5% CO2 environment.[4]

-

Fluorescent Dye Loading: The culture medium is discarded, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 NW, in an assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, 0.4% NaHCO3, 10 mM HEPES, pH 7.4) for 1 hour at room temperature.[4]

-

Compound Application: Varying concentrations of this compound are added to the wells and incubated for a defined period.

-

Agonist Stimulation: A known TRPA1 agonist, such as cinnamaldehyde (e.g., at its EC50 concentration), is added to the wells to stimulate the TRPA1 channel.[4]

-

Data Acquisition: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.

-

Data Analysis: The antagonist concentration-response curves are generated by plotting the fluorescence signal against the concentration of this compound. The IC50 value is then calculated from these curves.[4]

The following diagram outlines the workflow for a typical calcium influx assay.

Caption: Workflow for a calcium influx assay to determine this compound activity.

Selectivity Profile

This compound exhibits selectivity for the TRPA1 channel with little to no activity observed at other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, and TRPV4.[3] This selectivity is crucial for its use as a specific pharmacological tool to probe the function of TRPA1.

In Vitro Applications and Limitations

This compound is a valuable tool for in vitro research aimed at understanding the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.[1] However, it is important to note that some studies have reported non-specific effects of this compound at higher concentrations. For instance, in guinea pig intestine preparations, this compound was shown to inhibit cholinergic twitch responses and contractions induced by acetylcholine and histamine, suggesting potential off-target effects on smooth muscle function.[2] Therefore, it is recommended to use this compound at concentrations as close to its IC50 value as possible and to include appropriate controls to account for any potential non-specific effects.

Conclusion

This compound is a well-characterized in vitro antagonist of the TRPA1 ion channel. Its ability to selectively block TRPA1 with micromolar potency makes it a standard tool for investigating the cellular and molecular mechanisms mediated by this channel. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Careful consideration of its potential for non-specific effects at higher concentrations is advised for the robust interpretation of experimental results.

References

An In-depth Technical Guide to Ap-18: A Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound Ap-18, a selective and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information presented herein is intended to support research and development efforts in the fields of neuroscience, pain, and inflammation.

Discovery and Origin

This compound, also known by its chemical name (2E,3Z)-4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, is a small molecule inhibitor of the TRPA1 ion channel.[1][2][3] While the specific historical details of its initial synthesis and discovery are not extensively publicized in commercially available documentation, its characterization as a potent and selective TRPA1 antagonist has been established in the scientific literature. It is a synthetic compound, available from various biochemical suppliers for research purposes.[1][4] this compound is not intended for human diagnostic or therapeutic use.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 55224-94-7 | [1][2] |

| Molecular Formula | C11H12ClNO | [1][2] |

| Molecular Weight | 209.67 g/mol | [1] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥98% (HPLC) | [2][5] |

| Solubility | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 20 mg/ml) | [3][4] |

| Storage | Store at -20°C, protect from light | [1][3] |

Mechanism of Action

This compound functions as a selective and reversible antagonist of the TRPA1 ion channel.[1][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key sensor for noxious environmental stimuli, including cold temperatures and pungent irritants like mustard oil and cinnamaldehyde.[3][5] By blocking the TRPA1 channel, this compound inhibits the influx of cations (such as Ca2+) into the neuron, thereby preventing the initiation and propagation of pain signals.[3] This mechanism makes TRPA1 an attractive target for the development of novel analgesic and anti-inflammatory drugs.[1]

The selectivity of this compound is a notable feature. It has been shown to have minimal effects on other related TRP channels, such as TRPV1-4 and TRPM8, highlighting its specificity for TRPA1.

Quantitative Data

The inhibitory potency of this compound against human and mouse TRPA1 channels has been quantified, as detailed in Table 2.

| Parameter | Species | Value | Reference |

| IC50 | Human TRPA1 | 3.1 µM | [3] |

| IC50 | Mouse TRPA1 | 4.5 µM | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

The following are generalized methodologies for experiments commonly performed to characterize the effects of this compound.

5.1. In Vitro Calcium Imaging Assay for TRPA1 Inhibition

-

Objective: To determine the inhibitory effect of this compound on TRPA1 channel activation in cultured cells.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human or mouse TRPA1.

-

Methodology:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate).

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

5.2. In Vivo Model of Nociception

-

Objective: To assess the analgesic efficacy of this compound in a living organism.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time, inject a TRPA1 agonist (e.g., cinnamaldehyde) into the paw of the mice.

-

Observe and quantify the nociceptive behaviors, such as the time spent licking or flinching the injected paw.

-

Compare the behavioral responses between the this compound treated group and the control group to determine the analgesic effect.

-

5.3. In Vivo Model of Mechanical Hyperalgesia

-

Objective: To evaluate the effect of this compound on heightened pain sensitivity.

-

Animal Model: Mice with induced inflammation (e.g., via injection of Complete Freund's Adjuvant - CFA).

-

Methodology:

-

Induce inflammation in the paw of the mice.

-

Measure the baseline mechanical withdrawal threshold using von Frey filaments.

-

Administer this compound or vehicle control.

-

At various time points after administration, re-measure the mechanical withdrawal threshold.

-

An increase in the withdrawal threshold in the this compound treated group compared to the control group indicates a reduction in mechanical hyperalgesia.[3]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPA1 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: TRPA1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

Ap-18 biological function and pathways

It appears there may be some ambiguity in your request for "Ap-18," as this term can refer to several distinct biological entities. To ensure this technical guide is tailored to your specific research needs, please clarify which of the following you are interested in:

-

AP180 (Assembly Protein 180): A key protein involved in clathrin-mediated endocytosis, particularly in the context of synaptic vesicle recycling. It is also closely related to the protein PICALM (Phosphatidylinositol Binding Clathrin Assembly Protein).

-

IL-18 (Interleukin-18): A pro-inflammatory cytokine that plays a significant role in the immune system and is involved in various signaling pathways related to inflammation and host defense.

-

Other: If "this compound" refers to a different biological molecule or pathway relevant to your work, please provide more specific details.

Once you have clarified the subject, I will proceed to generate a comprehensive technical guide that meets all of your specified requirements for data presentation, experimental protocols, and pathway visualizations.

Preliminary Studies on Ap-180 and CALM Protein Dysregulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into the toxicity of "Ap-18" reveal an ambiguity in its designation, referring to two distinct molecules in scientific literature: the AP180 protein, a key player in clathrin-mediated endocytosis, and this compound, a small molecule inhibitor of the TRPA1 ion channel. This guide will focus on the cellular and systemic consequences of dysregulating the AP180 protein and its ubiquitous homolog, Clathrin Assembly Lymphoid Myeloid Leukemia (CALM) protein , as this area possesses a more substantial body of research aligning with the in-depth technical nature of this document. The term "toxicity" in this context refers to the adverse cellular and physiological effects resulting from the protein's absence, mutation, or overexpression.

Quantitative Data on AP180 and CALM Dysregulation

The functional consequences of altered AP180 and CALM levels or mutations have been quantified in various experimental models. These findings are crucial for understanding the dose-dependent nature of their cellular roles and the potential for therapeutic intervention.

| Model Organism/System | Manipulation | Observed Effect | Quantitative Data | Reference |

| Drosophila melanogaster | Deletion of AP180 homolog (LAP) | Altered synaptic vesicle (SV) morphology and number | Enlarged SVs, reduced number of SVs | [1][2] |

| Drosophila melanogaster | Deletion of AP180 homolog (LAP) | Impaired neurotransmitter release | Dramatic reduction in impulse-evoked transmitter release | [2] |

| COS cells | Overexpression of AP180 C-terminus | Inhibition of clathrin-mediated endocytosis | Complete inhibition of transferrin uptake | [3] |

| Yeast (S. cerevisiae) | Overexpression of YAP180B (AP180 homolog) | Suppression of Aβ toxicity | - | [4][5] |

| Cortical Neurons | Overexpression of CALM | Suppression of Aβ toxicity | - | [4][5] |

| Neuroblastoma N2a cells | CALM knockdown | Reduced APP internalization and Aβ production | - | [5] |

| HeLa cells | CALM depletion | Increased multinucleation, delayed cleavage furrow formation | - | [4] |

| Human (genetic studies) | CALM1, CALM2, or CALM3 mutations | Severe cardiac arrhythmias | Associated with Long QT Syndrome (LQTS) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | [6][7][8] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the study of AP180 and CALM function and dysregulation.

2.1. Analysis of Synaptic Vesicle Recycling (FM 1-43 Assay)

This technique is used to visualize synaptic vesicle endocytosis and exocytosis in real-time at nerve terminals.

-

Objective: To assess the impact of AP180 deletion on synaptic vesicle recycling.

-

Cell Preparation: Prepare larval neuromuscular junctions from wild-type and AP180-mutant (lap) Drosophila.

-

Labeling (Endocytosis):

-

Stimulate the motor neurons with high K+ solution (e.g., 90 mM KCl) in the presence of the fluorescent dye FM 1-43 (e.g., 4 µM) for 1-2 minutes. This induces vesicle fusion and subsequent endocytosis, trapping the dye in newly formed vesicles.

-

Wash the preparation thoroughly with a low K+ solution to remove surface-bound dye.

-

-

Imaging:

-

Acquire fluorescence images of the synaptic boutons using a confocal or epifluorescence microscope. The intensity of the fluorescence is proportional to the number of recycled vesicles.

-

-

Destaining (Exocytosis):

-

Stimulate the preparation again with high K+ solution in the absence of the dye to induce exocytosis and release of the trapped dye.

-

Image the terminals during and after stimulation to quantify the rate of fluorescence decrease, which reflects the rate of exocytosis.

-

-

Data Analysis: Compare the fluorescence intensity and the rates of uptake and release between wild-type and mutant preparations.

2.2. Assessment of Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)

This assay measures the efficiency of receptor-mediated endocytosis, a process heavily dependent on clathrin, AP180, and CALM.

-

Objective: To determine the effect of overexpressing a dominant-negative AP180 fragment on endocytosis.

-

Cell Culture and Transfection:

-

Culture COS cells (or other suitable mammalian cell line) on glass coverslips.

-

Transfect the cells with a plasmid encoding the C-terminal fragment of AP180. Use a co-transfected fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Assay Procedure:

-

Starve the cells in serum-free medium for 30-60 minutes to clear surface-bound transferrin.

-

Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin) at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.

-

Place the cells on ice to stop endocytosis.

-

Perform an acid wash (e.g., with a low pH glycine buffer) to strip any remaining surface-bound transferrin.

-

Fix the cells with paraformaldehyde.

-

-

Imaging and Quantification:

-

Image the cells using fluorescence microscopy.

-

Quantify the internalized transferrin fluorescence intensity in transfected (GFP-positive) versus non-transfected cells. A significant reduction in fluorescence in transfected cells indicates inhibition of clathrin-mediated endocytosis.[3]

-

Signaling Pathways and Experimental Workflows

3.1. Clathrin-Mediated Endocytosis Pathway

AP180 and CALM are crucial components of the clathrin-mediated endocytosis (CME) machinery, which is essential for the internalization of a wide array of cargo from the plasma membrane. The disruption of this pathway is a primary toxic effect of AP180/CALM dysregulation.

Caption: The central role of AP180/CALM in Clathrin-Mediated Endocytosis.

3.2. Experimental Workflow for Assessing Toxicity of CALM Mutations

Mutations in CALM genes are linked to life-threatening cardiac conditions. The workflow below outlines the process of investigating the pathological consequences of these mutations using patient-derived cells.

Caption: Workflow for studying CALM mutation-induced cardiotoxicity.

While direct toxicological studies on AP180 and CALM are limited, a substantial body of evidence demonstrates that their proper function is critical for cellular homeostasis. The "toxicity" associated with these proteins manifests as significant cellular and physiological dysfunction when their expression is altered or when they harbor mutations. Knockdown or deletion leads to severe defects in synaptic vesicle recycling and neurotransmission.[1][2] Conversely, overexpression of certain domains can halt clathrin-mediated endocytosis, a process vital for nutrient uptake, signal transduction, and membrane protein turnover.[3] Furthermore, mutations in the ubiquitously expressed CALM protein are directly linked to severe human pathologies, such as cardiac arrhythmias, highlighting its critical systemic role.[6][7] Future research should focus on elucidating the precise molecular mechanisms by which these dysregulations lead to pathology, paving the way for potential therapeutic strategies targeting the intricate process of clathrin-mediated endocytosis.

References

- 1. Ap180 - Wikipedia [en.wikipedia.org]

- 2. AP180 maintains the distribution of synaptic and vesicle proteins in the nerve terminal and indirectly regulates the efficacy of Ca2+-triggered exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clathrin and its interactions with AP180. AP180 is a brain enriched protein essential for the recycling of synaptic vesicles after exocytosis and CALM is a ubiquitous homologue. AP180 co-purifies with clathrin-coated vesicle and it functions to tether clathrin to phosphatidylinositol(4,5)bisphosphate (PtdIns(4,5)P2) containing membranes. Thus AP180 has a membrane binding domain (ANTH domain) and a clathrin/adaptor binding domain. [www2.mrc-lmb.cam.ac.uk]

- 4. The Biochemical Properties and Functions of CALM and AP180 in Clathrin Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calmodulinopathy: Functional Effects of CALM Mutations and Their Relationship With Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Calmodulin 1 - Wikipedia [en.wikipedia.org]

Ap-18: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-18 is a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in nociception and neurogenic inflammation. As a small molecule of interest in drug development for pain and inflammatory conditions, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data on certain parameters, this document also furnishes detailed experimental protocols for the determination of aqueous solubility, pH-dependent stability, thermal stability, and photostability, empowering researchers to conduct their own assessments. Furthermore, this guide visualizes the TRPA1 signaling pathway, offering a deeper context for the mechanism of action of this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation contexts. Currently, data on the solubility of this compound is primarily available for organic solvents.

Solubility in Organic Solvents

This compound exhibits good solubility in common organic solvents used in laboratory settings. This property is crucial for the preparation of stock solutions for in vitro and in vivo studies. The available quantitative data is summarized in Table 1.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [1] |

| Dimethyl Sulfoxide (DMSO) | Up to 25 mg/mL | [2] |

| Ethanol | Soluble to 100 mM | [1] |

| Ethanol | Up to 20 mg/mL | [2] |

Aqueous Solubility

Experimental Protocol: Thermodynamic Aqueous Solubility Assay

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Objective: To determine the equilibrium concentration of this compound in an aqueous buffer at a specific temperature.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for stock solution preparation in analytical phase)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

0.22 µm syringe filters (low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of PBS (pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., DMSO or a mixture of PBS and an organic solvent compatible with the analytical method).

-

Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.

-

Determine the concentration of this compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.

-

Below is a graphical representation of the experimental workflow for determining thermodynamic solubility.

Stability Profile

The stability of a drug candidate under various conditions is a critical factor influencing its shelf-life, formulation development, and clinical utility.

Storage Stability

This compound is supplied as a solid and is generally stable under standard storage conditions. For long-term storage, it is recommended to keep the solid compound in a desiccated environment. Solutions of this compound in organic solvents have limited stability and should be prepared fresh or stored at low temperatures for short periods.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Solid (desiccated) | Room Temperature | Up to 1 year | [2] |

| Solutions in DMSO/Ethanol | -20°C | Up to 1 month | [2] |

pH-Dependent Stability

The stability of this compound in aqueous solutions at different pH values has not been extensively reported. Such data is crucial for predicting its stability in the gastrointestinal tract and for developing oral formulations. A forced degradation study under acidic, basic, and neutral conditions is recommended.

Thermal Stability

Information regarding the thermal degradation of this compound is not publicly available. Thermal stress testing is essential to identify potential degradation products and to establish appropriate manufacturing and storage conditions.

Photostability

The sensitivity of this compound to light exposure is another important stability parameter that has not been detailed in the literature. Photostability testing is a regulatory requirement and helps in determining the need for light-protective packaging.

Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound to assess its intrinsic stability, in line with the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

pH meter

-

Thermostatically controlled ovens/water baths

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 N NaOH) and incubate under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Photodegradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each condition.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Establish the degradation pathway of this compound.

-

The following diagram illustrates the logical workflow for conducting forced degradation studies.

Mechanism of Action: TRPA1 Signaling Pathway

This compound exerts its effects by blocking the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is activated by a wide range of noxious stimuli, including irritants, inflammatory agents, and changes in temperature. Its activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in neuronal depolarization and the transmission of pain signals. The following diagram illustrates the key components of the TRPA1 signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of the TRPA1 antagonist, this compound. While data on its solubility in organic solvents and general storage conditions are established, a comprehensive understanding of its aqueous solubility and stability under various stress conditions is lacking. The provided experimental protocols offer a roadmap for researchers to systematically characterize these crucial physicochemical properties. A clear understanding of these parameters, in conjunction with knowledge of its mechanism of action within the TRPA1 signaling pathway, will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

The Central Role of Ap-180 and its Orthologs in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the Assembly protein 180 (Ap-180) and its network of homologs, pivotal players in the orchestration of clathrin-mediated endocytosis (CME). With a focus on quantitative data, experimental methodologies, and the visualization of complex biological processes, this document serves as a comprehensive resource for professionals engaged in cellular biology and therapeutic development.

Executive Summary

Ap-180 is a neuron-specific protein that is fundamental to the regulation of synaptic vesicle size and the recycling of synaptic vesicle proteins. Its ubiquitous homolog, CALM (Clathrin assembly lymphoid myeloid leukemia protein), performs analogous functions in all cell types. This guide explores the structural and functional characteristics of Ap-180 and its key homologs across different species, including Caenorhabditis elegans (UNC-11), Drosophila melanogaster (LAP), and Saccharomyces cerevisiae (Yap1801/2). We present a detailed analysis of their domain architecture, their interactions with clathrin and adaptor proteins, and the regulatory mechanisms governing their activity, such as phosphorylation. Furthermore, we provide a clear distinction from unrelated compounds that share the "AP-18" nomenclature and discuss the concept of functional analogs within the broader context of endocytic machinery.

Ap-180 and its Homologs: A Structural and Functional Overview

Ap-180 and its homologs are monomeric adaptor proteins characterized by a conserved domain architecture that dictates their function in CME.

Domain Architecture

The canonical structure of the Ap-180 family of proteins consists of two principal domains:

-

AP180 N-Terminal Homology (ANTH) Domain: This highly conserved, globular domain is composed of a series of alpha-helices.[1] Its primary role is to anchor the protein to the plasma membrane through interactions with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[2][3] The ANTH domain also serves as a binding interface for specific cargo proteins, most notably the vesicle-associated membrane proteins (VAMPs), which are essential components of the SNARE complex.[4]

-

C-Terminal Assembly Domain (AD) or CLAP Domain: This largely unstructured region is responsible for orchestrating the assembly of the clathrin coat. It contains multiple binding motifs for the clathrin heavy chain and the alpha-appendage of the AP2 adaptor complex.[4][5] The concerted binding of these motifs is thought to regulate the size of the forming clathrin-coated vesicle.[6]

Key Homologs and their Significance

-

CALM (Clathrin Assembly Lymphoid Myeloid Leukemia Protein): As the ubiquitous homolog of the neuron-specific Ap-180, CALM is essential for CME in all tissues.[7] It shares the same fundamental domain structure and function in clathrin assembly and cargo recognition.[5]

-

UNC-11 (C. elegans): This protein is the Ap-180 homolog in the nematode C. elegans. Genetic studies have demonstrated that UNC-11 is crucial for the correct localization of synaptobrevin (a VAMP homolog) to synaptic vesicles and for regulating synaptic vesicle size.[8][9]

-

LAP (Drosophila melanogaster): The fruit fly homolog of Ap-180, LAP, is involved in synaptic vesicle endocytosis and the maintenance of synaptic transmission.[10][11]

-

Yap1801 and Yap1802 (S. cerevisiae): These two functionally redundant proteins are the yeast homologs of Ap-180. They play a role in the endocytosis of the Snc1 protein, a yeast VAMP homolog.[12][13]

Quantitative Analysis of Molecular Interactions

The function of Ap-180 and its homologs is predicated on a network of protein-protein and protein-lipid interactions. The following tables summarize the available quantitative data for these interactions.

| Interacting Proteins | Method | Affinity (Kd) | Species | Reference |

| Ap-180 (DLL/DLF motifs) - Clathrin Terminal Domain | Not Specified | ~200 µM | Not Specified | [14] |

| Ap-180 (residues 471-700) - AP2α subunit | NMR Spectroscopy | 144 µM, 380 µM, 414 µM | Not Specified | [15] |

Table 1: Quantitative Binding Affinities of Ap-180 with Clathrin and AP2.

| Interacting Molecules | Method | Affinity (Kd) | Species/Context | Reference |

| GABAA Receptor β3 peptide - AP2 Complex | Surface Plasmon Resonance | 300 nM | Human | [16] |

| Phosphorylated GABAA Receptor β3 peptide - AP2 Complex | Surface Plasmon Resonance | 1900 nM | Human | [16] |

Table 2: Comparative Binding Affinities of Adaptor Complexes.

Post-Translational Modifications: A Regulatory Layer

The activity of Ap-180 and CALM is modulated by post-translational modifications, primarily phosphorylation. While the precise functional consequences of many of these modifications are still under investigation, it is established that phosphorylation can influence the binding affinity for interaction partners. For example, phosphorylation of cargo proteins can significantly alter their affinity for adaptor proteins like AP2, as demonstrated by the 6.3-fold decrease in affinity upon phosphorylation of a GABAA receptor peptide.[16]

Ap-180 is known to be nitrated and phosphorylated, while CALM is phosphorylated and O-GlcNAc modified.[4] The diagram below illustrates the known modification sites on human CALM and Ap-180.

Signaling and Functional Pathways

Ap-180 and its homologs are integral components of the clathrin-mediated endocytosis pathway. The following diagram illustrates the key interactions and the sequence of events leading to the formation of a clathrin-coated vesicle.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ap-180 Interaction Partners

This protocol is designed to isolate Ap-180 and its interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to Ap-180

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest and lyse cells expressing the proteins of interest in ice-cold lysis buffer.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Ap-180 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.

-

Elution: Elute the bound protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

In Vitro Clathrin Cage Assembly Assay

This assay measures the ability of Ap-180 to promote the assembly of clathrin into cages.

Materials:

-

Purified clathrin triskelia

-

Purified Ap-180 or its fragments

-

Assembly buffer (e.g., MES buffer at pH 6.5)

-

Spectrophotometer or dynamic light scattering instrument

Procedure:

-

Reaction Setup: Combine purified clathrin and Ap-180 in the assembly buffer in a cuvette.

-

Initiation of Assembly: Induce assembly by adjusting the pH or buffer conditions.

-

Monitoring Assembly: Monitor the increase in light scattering at 320 nm over time using a spectrophotometer. This indicates the formation of clathrin cages.

-

Data Analysis: Plot the change in absorbance over time to determine the kinetics of clathrin assembly.

Analogs of Ap-180: A Clarification

The term "analog" in pharmacology typically refers to a compound with a similar chemical structure and function to another. In the context of Ap-180, there are no known small molecule analogs that mimic its function in clathrin-mediated endocytosis.

It is important to note that the designation "this compound" is also used for a chemical compound that acts as a TRPA1 channel antagonist. This compound is structurally and functionally unrelated to the clathrin-associated protein Ap-180 and should not be confused with it.

Functionally, other clathrin adaptor proteins, such as epsins, can be considered analogous to Ap-180 in that they also link the clathrin machinery to the plasma membrane and cargo. However, they are not structurally homologous to the Ap-180 family of proteins.

Conclusion

Ap-180 and its homologs are master regulators of clathrin-mediated endocytosis, with conserved functions from yeast to humans. Their modular domain structure allows for the coordinated binding of lipids, cargo, and the core clathrin machinery, ensuring the fidelity and efficiency of vesicle formation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the intricate mechanisms of CME and for the development of novel therapeutic strategies targeting these pathways. The continued elucidation of the regulatory networks governing Ap-180 function, particularly through post-translational modifications, will undoubtedly open new avenues for understanding and treating a range of human diseases.

References

- 1. CALM ANTH domain, belongs to a family of conserved N-terminal domains (conserved from yeast to man) which bind to PtdIns(4,5)P2 in membranes. There is greater than 50% amino acid identity in this domain between rat-AP180, C-elegans (UNC-11) and Drosophila (LAP) [www2.mrc-lmb.cam.ac.uk]

- 2. Genome-wide Structural Analysis Reveals Novel Membrane Binding Properties of AP180 N-terminal Homology (ANTH) Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTH domain - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Biochemical Properties and Functions of CALM and AP180 in Clathrin Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Role for the Clathrin Assembly Domain of AP180 in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clathrin assembly lymphoid myeloid leukemia (CALM) protein: localization in endocytic-coated pits, interactions with clathrin, and the impact of overexpression on clathrin-mediated traffic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UNC-11, a Caenorhabditis elegans AP180 Homologue, Regulates the Size and Protein Composition of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. lap like-AP180 [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The conserved protein adaptors CALM/AP180 and FCHo1/2 cooperatively recruit Eps15 to promote the initiation of clathrin-mediated endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction between Epsin/Yap180 Adaptors and the Scaffolds Ede1/Pan1 Is Required for Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Phospho-dependent binding of the clathrin AP2 adaptor complex to GABAA receptors regulates the efficacy of inhibitory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]

Ap-18: A Master Regulator of Clathrin-Mediated Endocytosis at the Synapse

An In-depth Technical Guide on the Molecular Interactions of Ap-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Assembly protein 180 (this compound, also known as AP180) is a neuronally enriched phosphoprotein that plays a pivotal role in the intricate process of clathrin-mediated endocytosis (CME), particularly in the recycling of synaptic vesicles. Its ability to interact with a multitude of partners, including membrane lipids, the clathrin heavy chain, and the adaptor protein complex 2 (AP2), positions it as a critical orchestrator of vesicle formation and cargo selection. This technical guide provides a comprehensive overview of the molecular interactions of this compound, presenting quantitative binding data, detailed experimental protocols, and visual representations of the signaling pathways it governs.

Data Presentation: Quantitative Analysis of this compound Interactions

The function of this compound is underpinned by a series of specific molecular interactions, each characterized by distinct binding affinities. The following table summarizes the currently available quantitative data on these interactions, providing a framework for understanding the hierarchical and cooperative nature of this compound's function.

| Interacting Partner | This compound Domain/Motif | Technique | Dissociation Constant (Kd) | Reference |

| Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) | ANTH Domain | Surface Plasmon Resonance (SPR) | 95 nM (at pH 6.0) | [1] |

| 5-fold weaker at pH 7.4 | [1] | |||

| 13-fold weaker at pH 8.0 | [1] | |||

| Adaptor Protein Complex 2 (AP2) - β2 subunit | Extended Interaction Motif | Nuclear Magnetic Resonance (NMR) | ~10 µM | [2][3] |

| Adaptor Protein Complex 2 (AP2) - α subunit | Multiple weak motifs | Nuclear Magnetic Resonance (NMR) | Micromolar to Millimolar range | |

| Clathrin Heavy Chain (Terminal Domain) | D(L/I)(L/F) motifs (individual) | Nuclear Magnetic Resonance (NMR) | 800 - 900 µM | [4] |

Signaling Pathways and Molecular Interactions

This compound functions as a central hub in the clathrin-mediated endocytosis pathway at the presynaptic terminal. Its sequential and simultaneous interactions with various components drive the formation of clathrin-coated vesicles.

References

- 1. pH-Dependent Binding of the Epsin ENTH Domain and the AP180 ANTH Domain to PI(4,5)P2-containing Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. an-extended-interaction-site-determines-binding-between-ap180-and-ap2-in-clathrin-mediated-endocytosis - Ask this paper | Bohrium [bohrium.com]

- 3. An extended interaction site determines binding between AP180 and AP2 in clathrin mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]

Part 1: In Silico Modeling and Simulation of AP-1 Signaling

An In-Depth Technical Guide to In Silico Modeling and Simulation of AP-1 Signaling and the TRPA1 Blocker AP-18

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in silico modeling and simulation of two distinct but similarly named entities: the transcription factor Activator Protein-1 (AP-1) and the TRPA1 channel blocker this compound. Given the potential for ambiguity, this document addresses both topics, with a primary focus on the more complex signaling pathways involving AP-1, a crucial mediator in various cellular processes and a significant target in drug discovery.

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and infections. It plays a critical role in processes such as differentiation, proliferation, and apoptosis. Due to its central role in pathophysiology, the AP-1 signaling pathway is a key area for in silico modeling and simulation in drug development.

One of the well-studied pathways leading to AP-1 activation involves the pro-inflammatory cytokine Interleukin-18 (IL-18). Understanding and modeling this pathway can provide insights into disease mechanisms and aid in the identification of novel therapeutic targets.

IL-18 Mediated Signaling Pathway to AP-1 Activation

IL-18 initiates its signaling cascade by binding to its receptor complex, which consists of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ) chains.[1] This binding event triggers a series of intracellular events, primarily mediated by the MyD88-dependent pathway, culminating in the activation of downstream kinases and transcription factors, including AP-1.[1]

The key signaling modules involved include the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[2][3][4] In human myelomonocytic cells, IL-18 has been shown to activate AP-1.[2] Specifically, in rheumatoid arthritis-derived synovial fibroblasts, two of the three distinct signaling pathways described for IL-18 are the p38-MAPK and AP-1 pathways.[2]

The following diagram illustrates the IL-18 signaling pathway leading to AP-1 activation.

Quantitative Data for In Silico Modeling

Quantitative data is essential for developing and validating predictive in silico models. The table below summarizes key quantitative parameters related to the IL-18 signaling pathway.

| Parameter | Molecule/Interaction | Value | Cell Type/System | Reference |

| IL-8 Production (IL-18 induced) | IL-18 -> IL-8 | Significantly inhibited by SB203580 (p38 inhibitor) in a dose-dependent manner (50% inhibition at 1 µM) | A549-Rβ cells | [2] |

| p38 Phosphorylation | IL-18 stimulation | Peak phosphorylation at 10 minutes | A549-Rβ cells | [2] |

| PI3K/Akt/JNK activation | IL-18 stimulation | Time-dependent phosphorylation of PI3K, Akt, and JNK | Astrocytes | [3] |

Experimental Protocols for In Silico Model Development

Detailed experimental protocols are fundamental for generating the data required to build and parameterize in silico models. Below are methodologies for key experiments relevant to the IL-18/AP-1 pathway.

Western Blot Analysis for Protein Phosphorylation

-

Objective: To quantify the phosphorylation status of key signaling proteins (e.g., p38, Akt, JNK) upon IL-18 stimulation.

-

Methodology:

-

Culture cells (e.g., A549-Rβ, astrocytes) to 80-90% confluency.

-

Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

-

Stimulate cells with IL-18 (e.g., 50 ng/ml) for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).[2]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Reporter Gene Assay for Transcription Factor Activity

-

Objective: To measure the transcriptional activity of AP-1 in response to IL-18 stimulation.

-

Methodology:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing AP-1 binding sites and a Renilla luciferase control plasmid.[2]

-

After 18-24 hours, stimulate the transfected cells with IL-18 (e.g., 50 ng/ml) for a defined period (e.g., 24 hours).[2]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Part 2: In Silico Modeling and Simulation of the TRPA1 Blocker this compound

This compound is also the designation for a selective and reversible blocker of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5] TRPA1 is a non-selective cation channel that is involved in nociception, inflammation, and respiratory disorders, making it an attractive target for drug development.

Mechanism of Action and In Silico Modeling Approach

This compound inhibits the TRPA1 channel, thereby reducing the influx of cations (like Ca²⁺) that leads to cellular responses such as pain signaling.[5] In silico modeling of this compound and its interaction with the TRPA1 channel can be approached through molecular docking and molecular dynamics (MD) simulations. These methods can predict the binding pose of this compound within the channel, estimate its binding affinity, and provide insights into the molecular determinants of its inhibitory activity.

The following diagram illustrates a general workflow for the in silico modeling of a small molecule inhibitor like this compound targeting an ion channel.

Quantitative Data for this compound

The inhibitory potency of this compound has been experimentally determined and provides crucial data for the validation of in silico models.

| Parameter | Species | Value | Reference |

| IC₅₀ (TRPA1 inhibition) | Human | 3.1 µM | [5] |

| IC₅₀ (TRPA1 inhibition) | Mouse | 4.5 µM | [5] |

Experimental Protocols for In Silico Model Validation

In silico predictions should be validated against experimental data. Key experimental techniques for this purpose include:

Calcium Imaging Assay

-

Objective: To measure the inhibitory effect of this compound on TRPA1 channel activation.

-

Methodology:

-

Culture cells expressing TRPA1 (e.g., HEK293-hTRPA1).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a TRPA1 agonist (e.g., cinnamaldehyde).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the effect of this compound on TRPA1 ion channel currents.

-

Methodology:

-

Use whole-cell patch-clamp configuration on cells expressing TRPA1.

-

Apply a TRPA1 agonist to elicit an inward current.

-

Perfuse the cells with different concentrations of this compound and measure the reduction in the agonist-induced current.

-

Determine the IC₅₀ from the concentration-inhibition curve.

-

This guide provides a foundational understanding of the in silico modeling and simulation approaches for both AP-1 signaling and the TRPA1 blocker this compound. By integrating computational methods with experimental data, researchers can accelerate the discovery and development of novel therapeutics targeting these important biological players.

References

An In-depth Technical Guide on the Core Aspects of AP-18 and the Apelin Peptide System

This technical guide provides a comprehensive overview of two distinct molecular entities that could be referred to as "Ap-18": a synthetic TRPA1 channel blocker and the Apelin peptide family. Given the query's ambiguity, this document addresses both possibilities to cater to researchers, scientists, and drug development professionals.

Part 1: this compound - A Synthetic TRPA1 Channel Blocker

The designation "this compound" most prominently refers to a synthetic small molecule, also known as (2E,3E)-4-(4-Chlorophenyl)-N-hydroxy-3-methyl-3-buten-2-imine, which functions as a reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a critical player in sensing noxious stimuli and mediating pain and inflammation.[1][4]

Natural Sources: Based on available scientific literature, this compound is a synthetic compound, and there are no known natural sources of this molecule.[1]

Synthesis: While the precise, step-by-step experimental protocol for the synthesis of this compound is not detailed in publicly available literature, its chemical structure is well-defined. The synthesis would likely involve the condensation of a substituted benzaldehyde with a butanone derivative.[5][6]

Data Presentation: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55224-94-7 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Purity | >98% | [1] |

| Appearance | White Solid | [1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

| IC₅₀ (human TRPA1) | 3.1 µM | [2][3] |

| IC₅₀ (mouse TRPA1) | 4.5 µM | [2][3] |

Signaling Pathway and Mechanism of Action

This compound selectively blocks the TRPA1 ion channel, which is expressed on sensory neurons.[2] Activation of TRPA1 by noxious stimuli, such as cold or irritant chemicals, leads to an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the propagation of a pain signal. By reversibly inhibiting this channel, this compound prevents this signaling cascade, thereby reducing pain and inflammation.[1][2] this compound has been shown to be effective in reducing cinnamaldehyde-induced nociception and reversing mechanical hyperalgesia in animal models.[1][3] It is selective for TRPA1 and does not significantly block other TRP channels like TRPV1.[1]

Part 2: Apelin - A Peptide with Diverse Natural Sources and Synthetic Routes

It is conceivable that "this compound" could be a misnomer for a member of the Apelin peptide family. Apelin is the endogenous ligand for the G protein-coupled receptor APJ.[7][8] The apelin gene encodes a 77-amino acid preproprotein that is processed into several biologically active peptide fragments.[8][9]

Natural Sources: Apelin is widely expressed in various organs and tissues, including the heart, lungs, kidneys, liver, adipose tissue, gastrointestinal tract, and brain.[7][10] It has also been isolated from bovine stomach extracts and is found in colostrum and milk.[10][11][12]

Data Presentation: Common Apelin Isoforms

| Isoform | Number of Amino Acids |

| Apelin-55 | 55 |

| Apelin-36 | 36 |

| Apelin-17 | 17 |

| Apelin-13 | 13 |

| [Pyr¹]Apelin-13 | 13 (with N-terminal pyroglutamate) |

Synthesis of Apelin Peptides

Apelin peptides are synthesized chemically, most commonly using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: General Principles of Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: An appropriate resin (e.g., Rink Amide resin for C-terminal amides) is chosen and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[13][14]

-

First Amino Acid Attachment: The C-terminal amino acid, with its N-terminus protected (commonly with an Fmoc group), is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically piperidine in DMF.[13]

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the free N-terminus of the growing peptide chain.[13][14]

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers.[13]

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Biosynthesis of Apelin

In vivo, Apelin peptides are derived from a 77-amino acid precursor protein called preproapelin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. AP 18 | TRPA1 | Tocris Bioscience [tocris.com]

- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 7. Apelin - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apelin Peptide, Apelin Peptides Products, USA [biosyn.com]

- 12. Apelin, the Natural Ligand of the Orphan Seven-Transmembrane Receptor APJ, Inhibits Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. wernerlab.weebly.com [wernerlab.weebly.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ap-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ap-18, a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Included are detailed protocols for the synthesis of the key intermediate, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, and its subsequent conversion to this compound (4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime). Additionally, this guide presents critical data on the biological activity of this compound and clarifies its distinction from the transcription factor AP-1. Visual aids in the form of diagrams for the synthesis workflow and the mechanism of action are provided to enhance understanding.

Introduction

This compound is a small molecule inhibitor of the TRPA1 ion channel, a key player in the signaling pathways of pain, inflammation, and respiratory irritation. As a reversible antagonist, this compound serves as a valuable research tool for studying the physiological and pathological roles of TRPA1. Its chemical name is (2E,3E)-4-(4-Chlorophenyl)-N-hydroxy-3-methyl-3-buten-2-imine. This document outlines a reproducible synthesis protocol for this compound, suitable for laboratory-scale production.

It is crucial to distinguish the small molecule This compound from the transcription factor AP-1 (Activator Protein 1) . AP-1 is a protein complex that regulates gene expression in response to a wide array of stimuli, including stress, cytokines, and growth factors. It plays a central role in cellular processes like proliferation, differentiation, and apoptosis. The similar nomenclature is coincidental, and the two entities are functionally and structurally unrelated.

Data Presentation

The biological activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the TRPA1 channel activity in response to an agonist.

| Parameter | Value | Assay Conditions |

| IC₅₀ (human TRPA1) | 3.1 µM | Inhibition of cinnamaldehyde-induced activation |

| IC₅₀ (mouse TRPA1) | 4.5 µM | Inhibition of cinnamaldehyde-induced activation |

Experimental Protocols

The synthesis of this compound is a two-step process: 1) Aldol condensation of 4-chlorobenzaldehyde and 2-butanone to form 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, followed by 2) Oximation of the resulting ketone to yield this compound.

Part 1: Synthesis of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one

Materials:

-

4-chlorobenzaldehyde

-

2-butanone (Methyl Ethyl Ketone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Add 2-butanone (1.5 equivalents) to the solution.

-

Slowly add an aqueous solution of sodium hydroxide (10%) to the flask while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound (4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime)

Materials:

-

4-(4-chlorophenyl)-3-methylbut-3-en-2-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4-(4-chlorophenyl)-3-methylbut-3-en-2-one (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of distilled water.

-

Add the hydroxylamine solution to the ketone solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add cold distilled water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude this compound can be recrystallized from ethanol/water to obtain a purified product.

Mandatory Visualizations

Caption: Synthetic workflow for the two-step synthesis of this compound.

Caption: Mechanism of this compound as a TRPA1 channel antagonist.

Application Notes and Protocols for Ap-18 in Cell Culture Experiments

These application notes provide detailed protocols and guidelines for the use of "Ap-18" in cell culture experiments. As "this compound" can refer to both the This compound preadipocyte cell line and the AP180 protein (a key component of clathrin-mediated endocytosis) , this document is divided into two sections to address both possibilities.

Section 1: this compound Preadipocyte Cell Line

The this compound cell line, derived from the subepidermal layer of ear skin from an adult C3H/HeM mouse, is a valuable model for studying adipogenesis.[1][2] These cells exhibit a fibroblast-like morphology, a relatively slow doubling time, and can be induced to differentiate into mature adipocytes.[1][2]

Data Presentation

| Parameter | Value | Reference |

| Cell Type | Preadipocyte | [1][2] |

| Origin | Adult C3H/HeM mouse ear skin | [1][2] |

| Morphology | Fibroblast-like | [1][2] |

| Doubling Time | 50-60 hours | [2] |

| Triglyceride Increase (upon differentiation) | ~5-fold | [2] |

Experimental Protocols

This protocol outlines the standard procedure for maintaining and passaging the this compound preadipocyte cell line.

Materials:

-

This compound Preadipocyte Cell Line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture this compound cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.

-

For subculturing, wash the confluent cell monolayer with PBS.

-

Incubate with 0.25% Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

This protocol describes the induction of adipogenesis in confluent this compound cells.

Materials:

-

Confluent this compound cells in culture plates

-

Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin)

-

Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1.7 µM insulin)

-

Oil Red O staining solution

Procedure:

-

Grow this compound cells to confluence in culture plates. This is considered Day 0.

-

On Day 0, replace the growth medium with Differentiation Medium I.

-

On Day 2, replace the medium with Differentiation Medium II.

-

From Day 4 onwards, replenish with fresh Differentiation Medium II every 2 days.

-

Lipid droplet accumulation, indicative of adipocyte differentiation, can be observed from Day 8 onwards.[2]

-

To visualize lipid droplets, fix the cells with 10% formalin and stain with Oil Red O solution.

Visualization

Caption: Workflow for the adipocyte differentiation of this compound cells.

Section 2: AP180 Protein in Cell Culture Experiments

AP180 (also known as CALM) is a critical adaptor protein involved in clathrin-mediated endocytosis (CME).[3] It plays a crucial role in the assembly of clathrin coats and the regulation of synaptic vesicle size.[3] Experiments in cell culture often involve modulating AP180 function to study its impact on endocytic pathways.

Data Presentation

| Experimental Approach | Expected Outcome | Reference |

| Overexpression of AP180 Assembly Domain (AD) | Inhibition of clathrin-mediated endocytosis | [3] |

| Depletion of AP180/CALM | Defects in synaptic vesicle size and density | [3] |

| AP180 and AP-2 Co-assembly | Faster in vitro clathrin cage assembly | [3] |

Experimental Protocols

This protocol describes a general method to inhibit CME by overexpressing the C-terminal assembly domain (AD) of AP180.

Materials:

-

Mammalian cell line of interest

-

Expression vector containing the coding sequence for the AP180 assembly domain (AP180-C)

-

Transfection reagent

-

Complete growth medium

-

Fluorescently labeled cargo that undergoes CME (e.g., Transferrin-Alexa Fluor conjugate)

-

Fluorescence microscope

Procedure:

-

Seed the mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).

-

Transfect the cells with the AP180-C expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a control.

-

Allow 24-48 hours for protein expression.

-

Incubate the cells with a fluorescently labeled CME cargo (e.g., Transferrin-Alexa Fluor) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Wash the cells with cold PBS to remove unbound cargo.

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a fluorescence microscope to visualize the internalization of the fluorescent cargo.

-

Quantify the fluorescence intensity inside the cells. A significant reduction in intracellular fluorescence in AP180-C expressing cells compared to control cells indicates inhibition of CME.

This protocol provides a framework for knocking down AP180 expression to investigate its function in vesicle dynamics.

Materials:

-

Mammalian cell line

-

siRNA targeting AP180/CALM

-

Scrambled siRNA (negative control)

-

Transfection reagent for siRNA

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-AP180, anti-loading control e.g., GAPDH)

-

Transmission Electron Microscope (for vesicle morphology analysis)

Procedure:

-

Seed cells to be 30-50% confluent at the time of transfection.

-

Transfect the cells with either AP180-specific siRNA or scrambled siRNA using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for protein knockdown.

-

Western Blot Analysis:

-

Lyse a subset of cells and perform Western blotting to confirm the knockdown of AP180 protein levels.

-

-

Functional Assay (Endocytosis):

-

Perform an endocytosis assay as described in Protocol 3 to assess the impact of AP180 knockdown on CME.

-

-

Ultrastructural Analysis (Optional):

-

Fix the cells and process them for transmission electron microscopy to analyze changes in the size and density of clathrin-coated pits and vesicles.

-

Visualization

Caption: Role of AP180 in clathrin-mediated endocytosis.

References

Application Notes and Protocols for Ap-18 Dosage in Animal Model Studies

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide to the preclinical administration of Apelin peptides and the TRPA1 inhibitor AP-18 in animal models.

Introduction

The designation "this compound" can be ambiguous and may refer to different compounds in scientific literature. This document provides detailed application notes and protocols for two distinct molecules often associated with this nomenclature: the endogenous Apelin peptides (specifically isoforms like Apelin-13, -17, and -36) and the synthetic TRPA1 channel inhibitor This compound . To ensure clarity and accuracy in experimental design, separate sections are dedicated to each compound, summarizing their dosage, administration, and relevant signaling pathways for use in animal model studies.

Section 1: Apelin Peptides (Apelin-13, -17, -36)

Apelin peptides are endogenous ligands for the G protein-coupled APJ receptor. They are implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Various isoforms, such as Apelin-13, Apelin-17, and Apelin-36, are used in preclinical research to investigate their therapeutic potential.

Data Presentation: Apelin Peptide Dosages in Animal Models

The following table summarizes reported dosages and effects of different apelin isoforms in various animal models.

| Animal Model | Apelin Isoform | Dosage | Administration Route | Frequency | Observed Effects | Reference(s) |

| Rat (Wistar, Sprague-Dawley, SHR) | Apelin-13 | 3, 6, 15 nmol/kg | Intravenous (IV) | Single dose | Acute reduction in blood pressure | [1] |

| Rat (Wistar) | Apelin-13 | 10, 20, 40 nmol/kg | Intravenous (IV) | Single dose | Reduction in blood pressure in 2K1C hypertensive model | [1] |